3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol
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Overview
Description
3-Amino-1-{bicyclo[222]octan-2-yl}propan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO It is characterized by a bicyclo[222]octane structure, which is a bicyclic system with three bridges of two carbon atoms each
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol typically involves the use of bicyclo[2.2.2]octane derivatives as starting materials. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclo[2.2.2]octane core . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds and participate in electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one: Another bicyclo[2.2.2]octane derivative with different functional groups.
Bicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different bridge lengths and functional groups.
Uniqueness
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol is unique due to its specific combination of the bicyclo[2.2.2]octane core and the amino group. This combination provides distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-amino-1-(2-bicyclo[2.2.2]octanyl)propan-1-ol |
InChI |
InChI=1S/C11H21NO/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h8-11,13H,1-7,12H2 |
InChI Key |
YQEHOJPATVKWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(CCN)O |
Origin of Product |
United States |
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